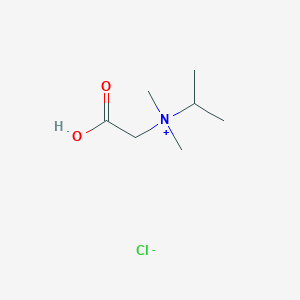
N-(Carboxymethyl)-N,N-dimethylpropan-2-aminium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Carboxymethyl)-N,N-dimethylpropan-2-aminium chloride is a quaternary ammonium compound with a carboxymethyl group attached to the nitrogen atom. This compound is known for its antimicrobial properties and is used in various applications, including as a disinfectant and in personal care products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Carboxymethyl)-N,N-dimethylpropan-2-aminium chloride typically involves the reaction of N,N-dimethylpropan-2-amine with chloroacetic acid. The reaction is carried out in an aqueous medium under basic conditions, usually with sodium hydroxide as the base. The reaction proceeds through the formation of an intermediate, which is then quaternized to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated to the desired temperature. The reaction is monitored to ensure complete conversion of the starting materials. After the reaction is complete, the product is purified through filtration and crystallization processes to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
N-(Carboxymethyl)-N,N-dimethylpropan-2-aminium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the carboxymethyl group to a hydroxymethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be used in substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Hydroxymethyl derivatives.
Substitution: Various substituted quaternary ammonium compounds.
Scientific Research Applications
N-(Carboxymethyl)-N,N-dimethylpropan-2-aminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in the study of cell membranes and as an antimicrobial agent in microbiology.
Medicine: Investigated for its potential use in drug delivery systems and as an antiseptic.
Industry: Utilized in the formulation of disinfectants, personal care products, and as a preservative in various formulations.
Mechanism of Action
The antimicrobial activity of N-(Carboxymethyl)-N,N-dimethylpropan-2-aminium chloride is primarily due to its ability to disrupt cell membranes. The compound interacts with the lipid bilayer of microbial cell membranes, leading to increased permeability and eventual cell lysis. This disruption is facilitated by the positively charged quaternary ammonium group, which interacts with the negatively charged components of the cell membrane.
Comparison with Similar Compounds
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium bromide: Used in similar applications as a disinfectant and surfactant.
Dodecylbenzenesulfonic acid: A surfactant with antimicrobial properties.
Uniqueness
N-(Carboxymethyl)-N,N-dimethylpropan-2-aminium chloride is unique due to its carboxymethyl group, which enhances its solubility and reactivity compared to other quaternary ammonium compounds. This makes it particularly effective in applications requiring high solubility and strong antimicrobial activity.
Properties
CAS No. |
143557-97-5 |
|---|---|
Molecular Formula |
C7H16ClNO2 |
Molecular Weight |
181.66 g/mol |
IUPAC Name |
carboxymethyl-dimethyl-propan-2-ylazanium;chloride |
InChI |
InChI=1S/C7H15NO2.ClH/c1-6(2)8(3,4)5-7(9)10;/h6H,5H2,1-4H3;1H |
InChI Key |
OUHHZFSOSXAWRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[N+](C)(C)CC(=O)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















